Ifenprodil tartrate
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Overview
Description
Ifenprodil tartrate is a chemical compound known for its role as an inhibitor of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN1 and GluN2B subunits . It has been marketed in some countries, including Japan and France, as a cerebral vasodilator under trade names such as Cerocral, Dilvax, and Vadilex . This compound has also been studied for its potential in treating conditions like tinnitus, idiopathic pulmonary fibrosis, and even SARS-CoV2 infection .
Preparation Methods
The preparation of ifenprodil tartrate involves a series of synthetic steps. One common method includes the condensation reaction of 2-amino-1-(4-hydroxyphenyl) propyl alcohol with 1,5-dihalogen-3-benzyl pentane, followed by salification with tartaric acid . This method is noted for its high chemical selectivity and cost-effectiveness . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Ifenprodil tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify its functional groups.
Substitution: Substitution reactions, particularly involving the piperidine ring, are common. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ifenprodil tartrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying NMDA receptor antagonists.
Mechanism of Action
Ifenprodil tartrate exerts its effects primarily by inhibiting NMDA receptors containing the GluN2B subunit . It binds at the inter-subunit interface of adjacent GluN1 and GluN2B N-terminal domains, acting as a non-competitive antagonist . Additionally, it inhibits G protein-activated inwardly rectifying potassium channels and interacts with alpha1 adrenergic, serotonin, and sigma receptors .
Comparison with Similar Compounds
Ifenprodil tartrate is unique in its high selectivity for NMDA receptors containing the GluN2B subunit. Similar compounds include:
Memantine: Another NMDA receptor antagonist but with less selectivity for GluN2B.
Ketamine: A well-known NMDA receptor antagonist used for its anesthetic and antidepressant properties.
Dextromethorphan: An NMDA receptor antagonist commonly used as a cough suppressant. This compound stands out due to its specific targeting of the GluN2B subunit, making it particularly useful in research and therapeutic applications involving this receptor subtype.
Properties
Molecular Formula |
C25H33NO8 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H27NO2.C4H6O6/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
FFYMSFGBEJMSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |
solubility |
>71.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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